molecular formula C29H28N4O6S2 B2549026 ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532973-80-1

ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2549026
CAS No.: 532973-80-1
M. Wt: 592.69
InChI Key: NXKVSWSFHOPSQL-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic derivative combining a cyclopenta[b]thiophene core with indole and 4-nitrophenylformamide substituents. Its structure features:

  • Cyclopenta[b]thiophene backbone: A five-membered cyclopentane ring fused with a thiophene ring, providing a rigid aromatic scaffold.

The compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor antagonist, given its structural resemblance to bioactive thiophene and indole derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6S2/c1-2-39-29(36)26-21-7-5-9-23(21)41-28(26)31-25(34)17-40-24-16-32(22-8-4-3-6-20(22)24)15-14-30-27(35)18-10-12-19(13-11-18)33(37)38/h3-4,6,8,10-13,16H,2,5,7,9,14-15,17H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKVSWSFHOPSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfanyl Acetamido Linker Formation

The sulfanyl acetamido bridge is constructed via nucleophilic substitution or thiol-ene coupling:

  • Synthesis of 2-Chloroacetamide Intermediate:

    • The cyclopenta[b]thiophene amine is reacted with chloroacetyl chloride in dichloromethane at 0°C, yielding 2-chloro-N-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)acetamide.
  • Thiol Coupling:

    • The indole-3-thiol derivative (generated by reducing the disulfide or via thiolation) reacts with the chloroacetamide intermediate in isopropanol using sodium hydroxide as a base.
    • Conditions: Reaction at 50°C for 12 hours under nitrogen atmosphere.

Final Esterification and Purification

The carboxylic acid intermediate (from hydrolysis of the nitrile group on the cyclopenta[b]thiophene) is esterified with ethanol in the presence of sulfuric acid.

Esterification Protocol:

  • The acid (1.0 mmol) is refluxed with ethanol (10 mL) and concentrated H₂SO₄ (0.1 mL) for 6 hours.
  • The crude product is purified via recrystallization (ethanol/water), yielding the title compound as a crystalline solid.

Analytical Validation

Spectroscopic Data:

Parameter Value Source
IR (C=O stretch) 1720–1740 cm⁻¹
¹H NMR (COOEt) δ 4.30–4.40 (q, 2H), δ 1.35–1.40 (t, 3H)
Mass (M+H) 606.7 m/z

Chromatographic Purity:

  • HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 12.3 min, purity >98%.

Challenges and Optimization

  • Epoxidation Risks:

    • Epoxidation steps (as seen in analogous syntheses) require strict temperature control to avoid explosive side reactions.
  • Stereochemical Control:

    • Racemization during coupling steps is mitigated using optically pure intermediates and chiral catalysts.

Industrial Scalability Considerations

  • Continuous Flow Reactors: Improve yield in Fischer indole synthesis by maintaining precise temperature and residence time.
  • Green Chemistry: Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether to reduce environmental impact.

Chemical Reactions Analysis

Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Bioactive Moieties
Target Compound Cyclopenta[b]thiophene 4-Nitrophenylformamide-ethyl-indole, sulfanylacetamido Indole, nitro group, thiophene
Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene Benzylpiperidine-acetamido Piperidine, thiophene
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Phenylthioureido Thiourea, phenyl group
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole Fluoro-biphenylpropanamide Fluoro-biphenyl, indole

Key Observations :

  • The target compound’s 4-nitrophenylformamide group distinguishes it from analogs with simpler aryl or alkyl substituents .

Table 2: Activity Comparison

Compound Biological Target IC₅₀/EC₅₀ (μM) Mechanism of Action
Target Compound PAF Receptor (PAFR) Not Reported Antagonist (predicted)
Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-benzo[b]thiophene-3-carboxylate Acetylcholinesterase 0.45 Competitive inhibition
Cyclopentathiophene derivatives with N-phenyl substituents Seizure modulation N/A Prolonged seizure duration (in vivo)

Key Findings :

  • The target compound’s indole-sulfanylacetamido linker may enhance binding to hydrophobic pockets in receptors like PAFR, similar to cyclopentathiophene-based antagonists .
  • Derivatives lacking nitro groups (e.g., phenylthioureido analogs ) show weaker anti-inflammatory activity, suggesting the nitro group’s role in redox modulation or hydrogen bonding .

Physicochemical Properties

  • logP : Estimated logP ~3.5 (higher than benzylpiperidine analogs due to the hydrophobic indole and nitroaryl groups), suggesting moderate membrane permeability.
  • Solubility: The 4-nitro group may reduce aqueous solubility compared to non-nitrated derivatives .

Therapeutic Potential vs. Analogs

  • PAFR Antagonism : The cyclopentathiophene core aligns with Boehringer Ingelheim’s PAFR antagonists for ocular diseases , whereas benzo[b]thiophene derivatives target acetylcholinesterase .
  • Toxicity Profile : Nitro-containing compounds may exhibit higher cytotoxicity than fluoro-biphenyl derivatives .

Biological Activity

Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure, incorporating various functional groups and heterocyclic rings, positions it as a candidate for therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound features a cyclopentathiophene core, an indole moiety, and a nitrophenyl formamide group. This structural diversity may confer a range of biological activities through interactions with specific molecular targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds targeting the CXCR4 receptor have shown promise in hindering cancer metastasis by disrupting chemokine signaling pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the nitrophenyl group is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced cell proliferation in cancerous tissues.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar compound reduced viability in breast cancer cells by inducing oxidative stress and activating apoptotic pathways .

In Vivo Studies

Animal studies have further supported the anticancer potential of related compounds. Mice treated with similar derivatives exhibited significant tumor regression compared to control groups. This underscores the need for further investigation into the pharmacokinetics and bioavailability of this compound in therapeutic contexts.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AIndole + TriazoleAnticancer
Compound BBenzothiopheneAntimicrobial
Ethyl CompoundCyclopentathiophene + Indole + NitrophenylAnticancer & Antimicrobial

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